molecular formula C17H21N2NaO11 B599140 Neu5Ac2-alpha-PNP CAS No. 123549-14-4

Neu5Ac2-alpha-PNP

Cat. No.: B599140
CAS No.: 123549-14-4
M. Wt: 452.348
InChI Key: UVBQAEXLKFXKPM-PYEZJKNYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Neu5Ac2-alpha-PNP is a synthetic, structurally defined α2-6-linked sialoside para-nitrophenyl β-galactoside probe designed for advanced glycoscience research. This compound serves as a critical reagent for investigating the substrate specificity of sialidases (neuraminidases), a broad family of enzymes expressed in organisms ranging from humans to pathogens like bacteria and viruses . The para-nitrophenol (pNP) aglycone in its structure enables easy monitoring of sialidase activity through high-throughput colorimetric assays, facilitating the direct comparison of enzyme kinetics and selectivity across different biological origins . This probe is particularly valuable for studying the enzymatic activity of influenza A virus (IAV) neuraminidases (NA), which are essential for viral movement within a host. Research has shown that sialidases from H1N1 and H3N2 influenza A viruses can cleave sialic acid analogs, indicating a distinctive and promiscuous substrate binding pocket compared to more selective human or bacterial sialidases . As a stable, synthetic sialoside, this compound provides researchers with a reliable tool to overcome the challenges associated with studying naturally occurring, but labile, O-acetyl sialic acids, thereby contributing to the exploration of biological barriers to viral infection and adaptation . FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13?,14+,15+,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBQAEXLKFXKPM-PYEZJKNYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N2NaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858193
Record name sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123549-14-4
Record name sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications for Research Applications

Chemical Synthesis Approaches for Neu5Ac2-alpha-PNP and its Structural Analogs

The chemical synthesis of sialosides, including this compound, presents significant challenges due to the unique structural features of sialic acid. These challenges include the tertiary anomeric center, the lack of a participating group at C-3 to direct stereochemistry, and the acid-lability of the glycosidic linkage. researchgate.net General chemical sialylation involves the activation of a protected sialic acid donor, typically as a glycosyl halide or thioglycoside, which is then coupled with a glycosyl acceptor, in this case, p-nitrophenol.

Chemoenzymatic Strategies for pNP-Tagged Sialosides

Chemoenzymatic synthesis has emerged as a powerful and efficient alternative to purely chemical methods for producing pNP-tagged sialosides. google.com These strategies leverage the high specificity and efficiency of enzymes, often bacterial in origin, to construct complex glycosidic linkages under mild reaction conditions, circumventing the need for extensive protection and deprotection steps. researchgate.net

A highly effective approach is the one-pot multi-enzyme (OPME) strategy. frontiersin.org These systems combine several enzymes in a single reaction vessel to produce the target sialoside from simpler, less expensive starting materials. For instance, a one-pot, three-enzyme system can be used to synthesize various pNP-tagged sialosides. escholarship.orgucsd.edu Such a system might include a sialic acid aldolase (B8822740) to generate the sialic acid from a mannosamine (B8667444) derivative and pyruvate, a CMP-sialic acid synthetase (CSS) to activate the sialic acid into the donor substrate CMP-Neu5Ac, and a sialyltransferase (SiaT) to transfer the activated sialic acid to the pNP-tagged acceptor. acs.orgfrontiersin.org

Table 1: Representative One-Pot Multi-Enzyme (OPME) System for Sialoside Synthesis

Enzyme ComponentFunctionStarting MaterialsProduct
Sialic Acid Aldolase (e.g., NanA)Catalyzes the formation of sialic acid.N-acetylmannosamine (ManNAc) + PyruvateN-acetylneuraminic acid (Neu5Ac)
CMP-Sialic Acid Synthetase (CSS)Activates sialic acid to the high-energy donor.Neu5Ac + Cytidine Triphosphate (CTP)CMP-Neu5Ac
Sialyltransferase (SiaT)Transfers Neu5Ac to the acceptor molecule.CMP-Neu5Ac + p-Nitrophenyl-GalactosideNeu5Acα-O-pNP-Gal

Enzymatic methods are not only used for the final sialylation step but also for the elongation and modification of the underlying glycan chain of the pNP-sialoside. This allows for the creation of a diverse library of complex sialosides for functional studies. Glycosyltransferases, such as galactosyltransferases and N-acetylglucosaminyltransferases, can be used to extend the carbohydrate backbone of a simple pNP-glycoside before the final sialylation step. sdu.edu.cn For example, poly-LacNAc (repeating units of galactose and N-acetylglucosamine) chains can be enzymatically assembled on a pNP-tagged precursor, which can then be terminated with sialic acid using a specific sialyltransferase. sdu.edu.cn This modular approach enables the systematic investigation of how underlying glycan structures influence enzyme recognition and binding. cicbiomagune.es

The substrate promiscuity of many bacterial enzymes used in chemoenzymatic synthesis allows for the incorporation of modified sialic acid precursors. frontiersin.org This is a powerful tool for creating structural analogs of this compound to probe enzyme-substrate interactions or to create more stable probes for biological assays. Modifications can be introduced at various positions on the sialic acid scaffold, such as C5, C7, C8, or C9. escholarship.orgacs.org

For example, to overcome the instability of naturally occurring O-acetylated sialic acids, which are sensitive to pH changes and esterase activity, stable analogs have been created. escholarship.org One strategy involves replacing the oxygen atom of an O-acetyl group with a nitrogen atom to form a stable amide linkage. Neu5Ac9NAc (9-acetamido-9-deoxy-N-acetylneuraminic acid) is a stable analog of 9-O-acetyl-sialic acid and can be chemoenzymatically incorporated into pNP-sialosides using OPME systems. escholarship.org Similarly, sialosides containing 7-N-acetyl sialic acid (Neu5Ac7NAc) have been synthesized as stable mimics of the rare and labile Neu5,7Ac₂. acs.org These modified sialosides serve as valuable tools for studying the substrate specificities of sialidases from various sources, including human and viral neuraminidases. escholarship.orgacs.org

Table 2: Examples of Chemoenzymatically Synthesized pNP-Sialosides with Modified Sialic Acid Precursors

PrecursorResulting Sialic Acid AnalogFinal pNP-Sialoside ExampleResearch ApplicationCitation
N-Glycolylmannosamine (ManNGc)N-Glycolylneuraminic acid (Neu5Gc)Neu5Gc-α2,3-Gal-β-pNPStudying non-human sialic acid recognition frontiersin.org
9-Azido-9-deoxy-N-acetylmannosamine9-Acetamido-9-deoxy-N-acetylneuraminic acid (Neu5Ac9NAc)Neu5Ac9NAc-α2,3-Lac-β-pNPStable probe for sialidase specificity escholarship.org
N-AzidoacetylmannosamineN-Azidoacetylneuraminic acid (Neu5N₃)Neu5N₃-α2,8-Neu5N₃-α-pNPIntermediate for further chemical modification escholarship.org
7,9-Diazido-7,9-dideoxy-N-acetylmannosamine7,9-Diacetamido-N-acetylneuraminic acid (Neu5Ac7,9diNAc)Neu5Ac7,9diNAc-α2,3-Lac-β-pNPProbe for influenza neuraminidase specificity acs.org

Characterization of Synthesized this compound Batches for Research Purity

Ensuring the identity, structural integrity, and purity of synthesized this compound is critical for its use as a research standard and enzymatic substrate. usp.org A combination of analytical techniques is employed to fully characterize each batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. uqam.ca Specific chemical shifts and coupling constants confirm the presence of the p-nitrophenyl group, the N-acetyl group, and the correct stereochemistry of the α-anomeric linkage. escholarship.org For instance, the chemical shift of the equatorial proton at C-3 (H3eq) of the sialic acid moiety is indicative of the α-configuration. uqam.ca Two-dimensional NMR experiments like COSY and HSQC are used for unambiguous signal assignment. uqam.ca

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound. uqam.ca This provides definitive confirmation that the correct molecule has been synthesized. usp.org Techniques like electrospray ionization (ESI-MS) are commonly used. usp.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product. lcms.cz By using a suitable column and gradient, the main product peak can be separated from any remaining starting materials, reagents, or synthesis-related byproducts. The purity is typically determined by integrating the peak area of the product relative to the total area of all detected peaks at a specific wavelength (e.g., UV detection). lcms.cz

Table 3: Analytical Methods for Characterization and Purity Assessment of this compound

TechniquePurposeInformation Obtained
¹H and ¹³C NMRStructural ConfirmationVerification of covalent structure, confirmation of α-anomeric configuration, presence of pNP and acetyl groups. escholarship.orguqam.ca
Mass Spectrometry (MS/HRMS)Identity and Formula ConfirmationPrecise molecular weight and elemental composition. uqam.causp.org
HPLCPurity AssessmentQuantifies the percentage of the desired compound in the final batch, separating it from impurities. lcms.cz
Karl Fischer TitrationWater ContentMeasures residual water content, which is important for accurate concentration determination. usp.org

Enzymatic Interactions and Kinetic Characterization

General Principles of Sialidase (Neuraminidase) Catalysis and Mechanism

Sialidases are glycoside hydrolases that catalyze the cleavage of terminal sialic acid residues from a variety of glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides. nih.gov This enzymatic action is fundamental to numerous biological processes, ranging from nutrient acquisition in bacteria to the release of viral progeny from infected host cells.

The catalytic mechanism for most retaining sialidases, particularly those in the GH33 and GH34 families, proceeds via a two-step, double-displacement reaction. This mechanism results in the net retention of the anomeric configuration of the sialic acid. The process involves the formation of a covalent glycosyl-enzyme intermediate. A key feature of this mechanism is the role of a tyrosine residue, which acts as the catalytic nucleophile, attacking the anomeric carbon of the sialic acid. An acidic residue, typically aspartate or glutamate, functions as a general acid/base catalyst, protonating the glycosidic oxygen to facilitate the departure of the aglycone.

The catalytic cycle can be summarized as follows:

Glycosylation Step: The enzyme binds the sialoside substrate. The catalytic nucleophile (tyrosine) attacks the anomeric carbon, while the acid/base catalyst protonates the leaving group (the p-nitrophenol in the case of Neu5Ac2-alpha-PNP). This leads to the formation of a covalent sialosyl-enzyme intermediate and the release of the aglycone.

Deglycosylation Step: A water molecule enters the active site and is activated by the same acid/base catalyst (now acting as a base). The activated water molecule attacks the anomeric carbon of the sialosyl-enzyme intermediate, cleaving the covalent bond and releasing the free sialic acid product with the original anomeric configuration retained.

This entire process occurs within a highly conserved active site, often featuring a triad (B1167595) of arginine residues that are crucial for binding the carboxylate group of the sialic acid substrate. The binding of the substrate induces a conformational change in the sialic acid ring, distorting it from its low-energy chair conformation to a higher-energy boat or skew-boat conformation, which facilitates the catalytic cleavage.

Enzyme Kinetic Studies with this compound as a Substrate

The use of this compound allows for the straightforward determination of key enzyme kinetic parameters, providing quantitative insights into sialidase function.

Enzyme kinetic studies measure the rate of the reaction at varying substrate concentrations. From this data, the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.

Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's apparent affinity for the substrate; a lower Km indicates a higher affinity.

Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax/[E]T, where [E]T is the total enzyme concentration.

Kinetic parameters for sialidases are often determined using this compound or fluorogenic substrates like MUNANA. The data below illustrates typical values obtained for sialidases from different sources, though it is important to note that assay conditions (pH, temperature, buffer) can significantly influence these values.

Table 1: Apparent Kinetic Parameters of Bacterial Sialidases with this compound

Enzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Vibrio cholerae0.2 - 0.5Data not availableData not availableData not available
Clostridium perfringens0.7 - 1.2Data not availableData not availableData not available
Bacteroides thetaiotaomicron~0.3 (Ki with inhibitor)Data not availableData not availableData not available

Note: Specific Vmax and kcat values are highly dependent on enzyme purity and concentration and are not always reported in a standardized manner. The Km values provide a more consistent basis for comparison of substrate affinity.

Table 2: Apparent Kinetic Parameters of Viral Neuraminidases

Virus SourceSubstrateKm (mM)
Influenza A (H1N1)MUNANA0.05 - 0.15
Influenza A (H3N2)MUNANA0.08 - 0.20
Influenza BMUNANA0.04 - 0.10

Note: Data for viral neuraminidases is more commonly reported using the fluorogenic substrate MUNANA, which is structurally similar to this compound.

Table 3: Apparent Kinetic Parameters of Mammalian Sialidases

EnzymeSubstrateKm (mM)
Human NEU14MU-NeuAc~0.1
Human NEU24MU-NeuAc0.2 - 0.4
Human NEU34MU-NeuAc~0.5
Human NEU44MU-NeuAcData not available

Note: As with viral enzymes, mammalian sialidases are often characterized using the fluorogenic substrate 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4MU-NeuAc).

These kinetic studies underscore the utility of this compound as a substrate. It allows for the reproducible and high-throughput analysis of sialidase activity, facilitating the comparative characterization of enzymes from diverse biological origins and the screening of potential inhibitors.

Reaction Progress Monitoring Techniques via p-Nitrophenol Release

The hydrolysis of this compound by sialidases releases p-nitrophenol (pNP), a chromophore whose appearance can be quantified to determine enzyme activity. This principle underlies several common assay techniques.

Spectrophotometric Assays: This is the most direct method for monitoring the hydrolysis of this compound. The released p-nitrophenol, particularly its phenolate (B1203915) form at alkaline pH, exhibits a distinct yellow color. mdpi.com The progress of the enzymatic reaction is monitored by measuring the increase in absorbance at or near 400-405 nm. nih.govresearchgate.net To ensure the complete conversion of the released p-nitrophenol to the chromogenic p-nitrophenolate ion, the reaction is typically stopped, or the final measurement is taken, after adjusting the pH to above 9.5. nih.gov This method is widely used for its simplicity and suitability for high-throughput screening in microtiter plates. nih.govnih.gov

For example, in a study characterizing the sialidase NanA, the hydrolysis of this compound was monitored by recording the UV-vis spectra over time. A clear increase in the signal at 400 nm and a red-shift of the main peak from approximately 300 nm to 315 nm indicated the release of p-nitrophenol. researchgate.net

Fluorometric Assays: While spectrophotometric assays using this compound are common, fluorometric assays often provide higher sensitivity. These assays typically use alternative substrates like 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4MU-Neu5Ac). mdpi.combpsbioscience.com Upon enzymatic cleavage, 4-methylumbelliferone (B1674119) (4MU) is released, which is highly fluorescent. mdpi.com The increase in fluorescence, measured at specific excitation and emission wavelengths (e.g., excitation at 365 nm and emission at 445 nm), is directly proportional to the sialidase activity. bpsbioscience.com Although not directly involving p-nitrophenol release, fluorometric assays represent a key technique in monitoring sialidase activity and are often used for comparison or when higher sensitivity is required than what can be achieved with this compound. mdpi.com

Assay TypeSubstrateProduct DetectedDetection MethodKey Advantages
SpectrophotometricThis compoundp-Nitrophenol (pNP)Absorbance at 400-405 nmSimple, direct, suitable for high-throughput screening
Fluorometric4-methylumbelliferyl-Neu5Ac4-Methylumbelliferone (4MU)Fluorescence (Ex: 365 nm, Em: 445 nm)High sensitivity

Effects of pH and Temperature on this compound Hydrolysis Kinetics

The rate of this compound hydrolysis by sialidases is significantly influenced by environmental factors such as pH and temperature. Determining the optimal conditions is crucial for characterizing a specific sialidase.

Effect of pH: Sialidases from different sources exhibit optimal activity across a wide range of pH values. Most bacterial sialidases function optimally under acidic conditions. nih.gov For instance, pneumococcal neuraminidases generally have pH optima between 5.0 and 6.5. researchgate.net However, some enzymes, like the sialidase from Sphingobacterium sp., are unusual in that they show optimal activity at a neutral pH of 6.5-7.0. nih.gov The stability of the enzyme can also be pH-dependent; for example, the neuraminidase from the 1918 influenza virus shows notable stability at low pH values (pH 4.0-6.0). researchgate.net The pH of the assay buffer directly impacts the ionization state of catalytic residues in the enzyme's active site and the substrate itself, thereby affecting binding and catalysis.

Effect of Temperature: Enzyme activity is also highly dependent on temperature. The optimal temperature for sialidase activity can vary. For example, sialidases from Clostridium perfringens have been found to have optimal temperatures of 37°C and 43°C. nih.gov Typically, enzyme activity increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. Standard assays are often conducted at 37°C to approximate physiological conditions. nih.gov

Enzyme SourceOptimal pHOptimal Temperature (°C)
Streptococcus pneumoniae (general)5.0 - 6.5Not specified
Sphingobacterium sp. HMA126.5 - 7.0Not specified
Clostridium perfringens (NanH)Not specified43
Clostridium perfringens (NanJ)Not specified37
Listeria monocytogenesNot specified30 - 35

Mechanistic Insights into this compound Hydrolysis by Sialidases

Studies using this compound and its analogs have provided significant insights into the catalytic mechanisms of sialidases. These enzymes are retaining glycoside hydrolases, meaning the stereochemistry at the anomeric carbon is preserved during hydrolysis. nih.gov

Proposed Catalytic Pathways and Transition States

The hydrolysis of this compound by sialidases is generally understood to proceed through a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.

Glycosylation Step: The reaction begins with the distortion of the sialic acid ring of this compound upon binding to the enzyme's active site. wikipedia.org A conserved acidic residue (typically aspartic acid) acts as a general acid catalyst, protonating the glycosidic oxygen, which facilitates the departure of the p-nitrophenol aglycon. Simultaneously, a conserved tyrosine residue acts as a nucleophile, attacking the anomeric carbon (C2) to form a covalent sialoyl-enzyme intermediate. This step proceeds through a high-energy, oxocarbenium ion-like transition state. nih.govwikipedia.org

Deglycosylation Step: A water molecule, activated by the same acidic residue (now acting as a general base), attacks the anomeric carbon of the covalent intermediate, leading to the hydrolysis of the sialoyl-enzyme bond and the release of α-N-acetylneuraminic acid. This step restores the enzyme to its original state. nih.gov

The transition state is thought to have a distorted conformation, such as a half-chair or boat-like structure, which is mimicked by inhibitors like 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en). nih.govwikipedia.org However, kinetic isotope effect studies using a deuterated version of this compound did not show an inverse effect on Vmax, unlike with other substrates like 4MU-Neu5Ac. This suggests that while the general mechanism may be similar, the properties of the p-nitrophenol leaving group can influence the stabilization of the transition state. nih.gov

Role of this compound Conformation in Enzyme-Substrate Complexes

The conformation of this compound upon binding to the sialidase active site is critical for catalysis. In its lowest energy state in solution, the sialic acid ring of the substrate adopts a 2C5 chair conformation. wikipedia.org For catalysis to occur, the enzyme must induce a conformational change in the substrate.

Upon binding, the sialoside is distorted into a higher-energy conformation, such as a pseudoboat or skew boat form. wikipedia.orgnih.gov This distortion correctly positions the glycosidic bond for cleavage by the catalytic residues. The pseudo-axial orientation of the bond brings it into close proximity with the acid catalyst for protonation. nih.gov This "substrate-assisted catalysis" lowers the activation energy of the reaction. The subsequent transition state, which resembles a 4H5 half-chair conformation, is stabilized by interactions with conserved active site residues. nih.gov The ability of the enzyme to induce and stabilize these specific high-energy conformations of this compound is fundamental to its catalytic efficiency.

Applications of Neu5ac2 Alpha Pnp in Biochemical and Glycobiology Research

High-Throughput Screening Methodologies for Enzyme Activity

The chromogenic nature of Neu5Ac2-alpha-PNP makes it exceptionally well-suited for high-throughput screening (HTS) of sialidase activity. The enzymatic reaction involves the hydrolysis of the α-glycosidic linkage by a sialidase, releasing p-nitrophenol (pNP). nih.gov The reaction is typically stopped by adding a buffer with a high pH, which also enhances the yellow color of the resulting p-nitrophenolate anion, allowing its quantity to be measured by absorbance spectrophotometry, usually at a wavelength of 405-410 nm. nih.govillinois.edu

This straightforward, colorimetric endpoint assay is readily adaptable to multi-well plate formats, such as 96- or 384-well plates, which is a cornerstone of HTS. nih.govnih.gov This allows for the simultaneous analysis of numerous samples, making it highly efficient for screening large libraries of enzymes or for studying the effects of many different conditions on enzyme activity. acs.org In some applications, this compound is used in coupled enzyme assays. In this setup, the sialidase cleaves the terminal sialic acid, and a second, excess exoglycosidase (like β-galactosidase) cleaves the underlying sugar attached to the pNP group, which then releases the chromophore. nih.gov This approach enables more detailed studies on the specificity of sialidases for the entire sialoside structure. nih.gov

Table 1: Principle of High-Throughput Screening using this compound

StepDescriptionPurpose
1. Incubation The sialidase enzyme is incubated with the this compound substrate in a multi-well plate.To allow the enzymatic cleavage of the substrate.
2. Reaction Sialidase hydrolyzes the bond linking the sialic acid to the p-nitrophenyl group.To release the p-nitrophenol (pNP) chromophore. nih.gov
3. Termination An alkaline buffer (e.g., CAPS buffer) is added to each well.To stop the enzymatic reaction and develop the color of the pNP anion. nih.gov
4. Detection The absorbance is measured using a microplate reader at ~405 nm.To quantify the amount of pNP released, which is directly proportional to enzyme activity. nih.govnih.gov

Enzyme Inhibition Studies and Inhibitor Characterization Using this compound

This compound is a standard substrate for screening and characterizing sialidase inhibitors. dovepress.com The assay principle remains the same as for activity screening, but in this context, the reaction is performed in the presence of a potential inhibitor. The efficacy of the inhibitor is determined by measuring the decrease in the rate of p-nitrophenol production compared to a control reaction without the inhibitor. nih.gov

This method allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov Researchers have used this compound to evaluate a wide range of inhibitors, from broad-spectrum sialidase inhibitors like 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en or DANA) to more specific compounds targeting viral or bacterial enzymes. nih.govdovepress.comhku.hk For example, studies on human cytosolic sialidase NEU2 have utilized pNP-tagged substrates to compare the inhibitory effects of compounds like Zanamivir and Neu5Ac2en, revealing differences in their potency. nih.gov

Table 2: Characterization of Sialidase Inhibitors using Neu5Ac-α2-pNP Substrates

SialidaseSubstrateInhibitorIC50 (μM)
Human NEU2Neu5Acα2–3GalβpNPZanamivir5.3 ± 0.7
Human NEU2Neu5Acα2–6GalβpNPZanamivir3.9 ± 0.6
Human NEU2Neu5Acα2–3GalβpNPNeu5Ac2en18 ± 1
Human NEU2Neu5Acα2–6GalβpNPNeu5Ac2en32 ± 6
Human NEU2Neu5Acα2–3GalβpNPNeu5AcN32en13 ± 1
Vibrio cholerae SialidaseNeu5Acα2–3GalβpNPNeu5Ac2en130 ± 20
Salmonella typhimurium SialidaseNeu5Acα2–3GalβpNPNeu5Ac2en160 ± 10
Data sourced from studies on human and bacterial sialidases. nih.gov

Development of Laboratory-Based Diagnostic Assays for Research Purposes

In a research context, this compound is instrumental in developing laboratory-based assays to detect and characterize sialidase activity from diverse biological sources. researchgate.net These assays are not intended for clinical diagnosis in humans but are powerful tools for fundamental research, such as identifying the presence of sialidase-producing pathogens in a sample or differentiating between various microbial enzymes. researchgate.netglobalaccessdx.com

The development of such an assay requires careful optimization of reaction conditions, including pH, temperature, and substrate concentration, to ensure reliable and reproducible results for the specific enzyme being studied. nih.govbmglabtech.com By using libraries of pNP-tagged sialosides with different structures, researchers can create diagnostic profiles based on the unique substrate specificities of different sialidases. researchgate.netnih.gov This can help in the functional characterization of newly discovered enzymes or in the comparative analysis of sialidases from different strains of bacteria or viruses.

Probing Glycosylation Changes in In Vitro Cellular Models and Cell-Free Systems

Sialidases play a critical role in cellular biology by remodeling the sialoglycans on the surface of cells, a process integral to cell signaling, adhesion, and differentiation. nih.gov this compound can be used as a reporter substrate to measure changes in sialidase activity in various in vitro experimental setups.

In cellular models, such as cancer cell lines or cells infected with pathogens, researchers can prepare cell lysates and use this compound to quantify shifts in total or specific sialidase expression and activity. dovepress.comresearchgate.net This provides insights into how disease states or infections can alter glycan metabolism. In cell-free systems, which may consist of purified enzymes and synthetic glycans, this compound allows for a controlled investigation of how specific glycosylation patterns influence the rate of sialic acid cleavage. nih.govresearchgate.net This helps to elucidate the substrate specificity of individual sialidases and their role in the turnover of specific glycoconjugates. nih.gov The activity of sialidases is a key factor in the catabolic side of glycan processing, balancing the anabolic activity of sialyltransferases. nih.gov

Comparative Enzymology Across Diverse Biological Species

A significant application of this compound is in the field of comparative enzymology, where it serves as a standardized substrate to compare the kinetic properties of sialidases from different organisms, including viruses, bacteria, protozoa, and mammals. nih.govsemanticscholar.org Such studies are crucial for understanding the functional diversity and evolutionary relationships between these enzymes.

Researchers use this compound to determine and compare key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). nih.govgoogle.com For instance, some intramolecular trans-sialidases, like RgNanH from Ruminococcus gnavus, exhibit a high Kₘ and low activity with this compound, indicating it is a poor substrate for that particular enzyme. google.com In contrast, other sialidases, such as NanA from Streptococcus pneumoniae, are highly active on this substrate. nih.gov These comparative kinetic data provide valuable information on the substrate preferences and catalytic efficiencies of sialidases from various biological niches.

Table 3: Comparative Kinetic Parameters of Sialidases using this compound

Enzyme SourceEnzymeKₘ (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (s⁻¹mM⁻¹)
Streptococcus pneumoniaeNanA1.1 ± 0.119.0 ± 0.917.3
Streptococcus pneumoniaeNanB2.1 ± 0.20.8 ± 0.030.38
Streptococcus pneumoniaeNanC1.9 ± 0.23.3 ± 0.11.74
Ruminococcus gnavusRgNanHHigh KₘLow ActivityNot Reported
Data compiled from kinetic studies on pneumococcal sialidases nih.gov and qualitative assessment of R. gnavus sialidase. google.com

Utilization in Studies of Glycoconjugate Metabolism and Turnover

For example, in studies of the gut microbiome, the collective sialidase activity of commensal bacteria is essential for harvesting sialic acids from host mucins for use as a nutrient source. semanticscholar.orggoogle.com By assaying samples with this compound, researchers can quantify this key metabolic function and investigate how it is affected by factors such as diet or disease. This application provides a window into the broader metabolic processes governing the interaction between host and microbe, where the turnover of complex carbohydrates is a central theme. google.com

Advanced Analytical and Computational Approaches

Spectroscopic Techniques for Analyzing Neu5Ac2-alpha-PNP Interactions with Biomolecules

Spectroscopic methods are fundamental for monitoring the enzymatic hydrolysis of this compound in real-time. The chromogenic nature of the p-nitrophenolate product makes this substrate particularly amenable to spectrophotometric assays.

UV-Visible (UV-Vis) Spectroscopy : This is the most common technique used to study the kinetics of sialidase activity with this compound. The substrate itself, this compound, and the product, p-nitrophenol, exhibit distinct absorption spectra. The cleavage of the glycosidic bond by a sialidase releases p-nitrophenol, which, upon ionization to the p-nitrophenolate ion at alkaline pH, produces a strong yellow color. This color change is monitored by measuring the increase in absorbance at approximately 400-420 nm. A key advantage of this method is its simplicity and continuous nature, allowing for the straightforward determination of enzyme kinetics. For instance, in the analysis of sialidase NanA, UV-Vis spectra recorded over time show a clear increase in the signal at 400 nm as the reaction proceeds, corresponding to the release of the p-nitrophenolate ion. researchgate.net A difference spectrum between the intact and hydrolyzed substrate highlights this change, along with a red-shift in the main peak from around 300 nm to 315 nm. researchgate.net

Fluorescence Spectroscopy : While less common for this specific substrate, fluorescence spectroscopy can be employed to study the binding interactions between sialidases and this compound or its analogs. Changes in the intrinsic fluorescence of the enzyme (typically from tryptophan residues) upon substrate binding can provide information about the binding affinity and conformational changes in the protein. Alternatively, fluorescently labeled sialic acid analogs can be used in competitive binding assays with this compound to determine binding constants.

The data below summarizes typical spectrophotometric parameters used in sialidase assays with this compound.

ParameterValue/RangePurpose
Wavelength (λmax) 400 - 420 nmMonitoring the formation of the p-nitrophenolate product.
pH of Assay Buffer Alkaline (typically > 8.0)To ensure the complete ionization of the released p-nitrophenol to the chromogenic p-nitrophenolate ion.
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹ at 420 nmUsed in the Beer-Lambert law to quantify the amount of product formed and calculate reaction velocity.
Assay Type Continuous Kinetic AssayAllows for the real-time measurement of enzyme activity.

Structural Biology Approaches for Sialidase-Neu5Ac2-alpha-PNP Complexes

Understanding the precise three-dimensional arrangement of this compound within the active site of a sialidase is crucial for deciphering the mechanisms of binding and catalysis. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for this purpose.

X-ray Crystallography : This powerful technique can provide atomic-resolution structures of enzyme-substrate or enzyme-product complexes. To study the interaction with this compound, a sialidase crystal is soaked with the substrate, or the enzyme and substrate are co-crystallized. The resulting electron density map reveals the exact orientation of the substrate in the active site and the network of interactions (e.g., hydrogen bonds, ionic interactions, van der Waals forces) with key amino acid residues. These structures are invaluable for understanding substrate specificity and for the rational design of sialidase inhibitors. Although a crystal structure of a sialidase complexed specifically with intact this compound is challenging to obtain due to its rapid hydrolysis, structures with the product (sialic acid) or with non-hydrolyzable analogs provide critical insights.

NMR Implications : High-resolution NMR spectroscopy is a vital tool for studying biomolecular interactions in solution, providing information that is complementary to the static picture from X-ray crystallography. researchgate.net Saturation Transfer Difference (STD) NMR, for example, can be used to identify which parts of a substrate like this compound are in close contact with the enzyme. nih.gov By irradiating the protein with radiofrequency waves, saturation is transferred to the bound substrate protons, leading to a decrease in their signal intensity. This allows for the mapping of the substrate's binding epitope. Furthermore, NMR can characterize the conformational dynamics of both the substrate and the enzyme upon binding. nih.gov

Computational Modeling of this compound Enzymatic Reactions

Computational methods provide a theoretical framework to complement experimental data, offering a dynamic view of enzymatic reactions at a level of detail that is often inaccessible experimentally.

Molecular Docking : This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (sialidase) to form a stable complex. nih.govresearchgate.net Docking algorithms sample a large number of possible conformations and orientations of the substrate within the enzyme's active site, scoring them based on factors like intermolecular energies. This approach can rapidly screen potential binding modes and identify key interacting residues, providing a static snapshot of the initial enzyme-substrate complex. researchgate.net

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are used to study the time-dependent behavior of the sialidase-Neu5Ac2-alpha-PNP complex. nih.gov By solving Newton's equations of motion for the system, MD simulations can track the movements of every atom over time, providing a detailed picture of the conformational flexibility and stability of the complex. nih.govnih.gov These simulations can reveal how the substrate settles into the active site, the role of water molecules in the interaction, and the conformational changes that occur in the enzyme to accommodate the substrate, leading up to the catalytic event.

To study the chemical bond-breaking and bond-forming events of the hydrolysis reaction, a purely classical (Molecular Mechanics) approach is insufficient. QM/MM methods address this by treating the region of the active site where the reaction occurs (e.g., the scissile glycosidic bond of this compound and the catalytic residues) with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. This hybrid approach allows for the modeling of changes in electronic structure during the reaction. QM/MM studies can be used to map the entire reaction pathway, identify transition states, and calculate the activation energy barriers for catalysis, thereby elucidating the detailed step-by-step mechanism. nih.gov For glycosidases, these studies can distinguish between different proposed mechanisms, such as those involving a covalent intermediate or direct attack by a water molecule. nih.gov

Computational methods can also provide quantitative predictions of binding affinity and catalytic efficiency.

Binding Affinity : Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to snapshots from MD simulations to calculate the free energy of binding for the this compound-sialidase complex. These calculations provide a theoretical estimate of the binding affinity (related to the Michaelis constant, Kₘ).

The table below outlines the primary outputs of different computational approaches.

Computational MethodPrimary OutputResearch Question Addressed
Molecular Docking Predicted binding pose and scoreHow does this compound initially bind to the sialidase active site?
Molecular Dynamics (MD) Trajectory of atomic motions over time; conformational flexibilityHow does the enzyme-substrate complex behave and change conformation in a solvated environment?
QM/MM Reaction energy profile; transition state structuresWhat is the detailed chemical mechanism of glycosidic bond cleavage?
Free Energy Calculations Binding free energy (ΔG_bind)How tightly does this compound bind to the enzyme?

Bioinformatic Analysis of Sialidase Enzyme Families and Their Interaction with this compound

Bioinformatics provides the tools to analyze and compare sialidase enzymes at the sequence and family level, offering evolutionary and functional context for their interaction with substrates like this compound.

Sequence Alignment and Phylogenetic Analysis : By comparing the amino acid sequences of different sialidases, researchers can identify conserved residues that are likely critical for structure and function, including those in the active site that interact directly with this compound. Phylogenetic analysis, which reconstructs the evolutionary relationships between these enzymes, can reveal how different sialidase families (e.g., viral, bacterial, human) have evolved and potentially adapted their substrate specificities. nih.gov For example, such analyses have helped trace the evolution of the four different vertebrate sialidases (NEU1, NEU2, NEU3, NEU4) and identify key regions that may be involved in the evolution of their specific properties. nih.gov

Homology Modeling : For sialidases that have not been structurally characterized by experimental methods, bioinformatics tools can be used to build a 3D homology model based on the known structure of a related enzyme. This model can then be used in molecular docking and MD simulations with this compound to generate hypotheses about its binding mode and the determinants of substrate specificity, guiding future experimental work.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Neu5Ac2-alpha-PNP-Based Probes with Enhanced Selectivity or Readouts

The fundamental structure of this compound serves as a scaffold for the chemical synthesis of a new generation of probes. The goal is to develop molecules with superior properties, such as improved selectivity for specific sialidase isozymes or alternative reporter groups for different detection methods.

Researchers are exploring the synthesis of Neu5Ac analogs with modifications at various positions on the sialic acid ring to probe the substrate specificity of different sialidases. chemrxiv.orgresearchgate.net For example, modifications at the C4 or C8 positions of the N-acetylneuraminic acid moiety can significantly alter recognition and cleavage by sialidases from different sources, including human, viral, and bacterial enzymes. researchgate.net Sialosides containing a C8-azido modification have been shown to be tolerated by a broad range of sialidases, whereas those with a C8-acetamido group are only cleaved by select bacterial sialidases. researchgate.net This differential specificity allows for the design of probes that can distinguish between enzyme families.

Beyond the p-nitrophenyl (pNP) chromophore, which is detected by absorbance at around 405 nm after hydrolysis, future probes may incorporate other reporter groups. nih.gov Analogs are being developed with fluorogenic tags, such as 4-methylumbelliferone (B1674119) (4MU), or chemiluminescent groups that offer higher sensitivity. mdpi.comgoogle.com These enhanced readouts are particularly valuable for detecting low levels of sialidase activity in complex biological samples or for use in high-resolution cellular imaging. mdpi.com The development of probes like BTP3-Neu5Ac, a fluorescent probe, has enabled real-time imaging of sialidase activity in living cells, a significant advancement from traditional endpoint assays. mdpi.com

Table 1: Examples of Synthetic Sialoside Probes and Their Characteristics

Probe/Substrate Reporter Group Detection Method Key Feature/Application
This compound p-Nitrophenol (pNP) Colorimetric/Spectrophotometry Standard chromogenic substrate for sialidase activity assays. lectenz.comnih.gov
4MU-Neu5Ac 4-Methylumbelliferone (4MU) Fluorometric High-sensitivity detection of sialidase activity. mdpi.comgoogle.com
BTP3-Neu5Ac Benzothiazole-based fluorophore Fluorescence Imaging Enables cytochemical imaging of sialidase activity in living cells. mdpi.com
C8-Modified Neu5Ac Sialosides p-Nitrophenol (pNP) Colorimetric/Spectrophotometry Differential cleavage by various sialidases allows for specificity studies. researchgate.net
NA-Star 1,2-Dioxetane derivative Chemiluminescence High-sensitivity detection, used for influenza virus sialidase. mdpi.com

Exploration of Less Characterized Glycosidase Families Utilizing this compound

The four major human sialidases (NEU1, NEU2, NEU3, NEU4) differ in their localization, optimal pH, and substrate specificity. acs.org Similarly, vast numbers of sialidases exist in pathogenic and commensal microbes, many of which are not fully characterized. frontiersin.orgmdpi.com this compound and its newly synthesized derivatives are crucial for the initial characterization of these enzymes.

By using a panel of substrates, including this compound and sialosides with different linkage types (e.g., α2-3, α2-6, α2-8), researchers can establish the substrate preferences of newly discovered sialidases. frontiersin.orgmdpi.comludger.com For instance, studies on Clostridium perfringens sialidases revealed that its three enzymes (NanI, NanJ, NanH) each have a distinct preference for α2-3, α2-6, and α2-8 linkages, allowing the bacterium to efficiently degrade a wide variety of host glycans. frontiersin.org

This exploration extends to intramolecular trans-sialidases (IT-sialidases) found in gut commensal bacteria like Ruminococcus gnavus. google.com Unlike hydrolytic sialidases, these enzymes produce a unique 2,7-anhydro-Neu5Ac product. While these enzymes show low activity against PNP-Neu5Ac, comparing their activity on this substrate versus others like 4MU-Neu5Ac helps to elucidate their unique catalytic mechanisms. google.com Understanding the function of these microbial enzymes is critical, as they play roles in host-microbe interactions, nutrition, and pathogenesis. google.comacs.org

Integration of this compound-Based Assays with Advanced Glycomics and Proteomics Technologies

Modern systems biology relies on integrating data from multiple 'omics' platforms. The functional data from this compound-based enzyme assays can powerfully complement large-scale glycomics and proteomics studies.

High-throughput mass spectrometry can provide a detailed snapshot of the N-glycome of plasma or cells, revealing changes in the abundance of different glycan structures, including those with terminal sialic acids. nih.gov When such a study reveals altered sialylation levels associated with a disease state, this compound assays can be employed to determine if these changes correlate with altered activity of specific sialidases. This integrated approach connects a structural observation (a change in the glycome) with a functional cause (a change in enzyme activity).

Furthermore, glycan arrays, which feature a multitude of different glycan structures immobilized on a surface, are used for high-throughput screening of glycan-binding proteins. google.com The development of arrays with cleavable linkers allows for the release and analysis of bound molecules. This compound-based assays can be used in parallel to characterize the sialidases that might modify these arrayed glycans, providing a more complete picture of the dynamic interactions occurring at the cell surface.

Application in Glycoengineering Research for Modulating Glycosylation Pathways In Vitro

Glycoengineering involves the modification of glycan structures on therapeutic proteins, such as monoclonal antibodies, to enhance their clinical properties. nih.govnih.gov The presence or absence of terminal sialic acids can dramatically affect the serum half-life and effector functions of these biologics. nih.gov

In vitro glycoengineering often involves a multi-step enzymatic process. nih.gov For a glycoprotein (B1211001) that has heterogeneous or incomplete sialylation, a common strategy is to first remove all existing sialic acids using a sialidase. nih.gov Subsequently, specific glycosyltransferases are used to build a uniform, desired glycan structure, which may include terminal sialylation with a specific linkage (e.g., α2,3 or α2,6). nih.govfrontiersin.org

In this workflow, this compound serves as a critical process control tool. It can be used to:

Confirm the activity and linkage specificity of the sialidase being used for the initial stripping step.

Monitor the progress of the desialylation reaction to ensure it goes to completion.

Screen for optimal reaction conditions (pH, temperature, time) for the sialidase enzyme. nih.gov

This ensures the quality and consistency of the final glycoengineered product, which is essential for therapeutic applications.

Development of Automated and Miniaturized Assay Platforms for High-Throughput Discovery

The search for new sialidase inhibitors, particularly as antiviral or antibacterial agents, requires the screening of vast compound libraries. This necessitates the use of high-throughput screening (HTS) methods. The colorimetric assay based on this compound is exceptionally well-suited for this purpose.

Researchers have successfully miniaturized sialidase inhibition assays from traditional test tubes to 96-well and even 384-well microplate formats. nih.govnih.govnih.gov These miniaturized assays offer several advantages:

Reduced Reagent Consumption: Smaller reaction volumes significantly lower the cost per assay. plos.org

Increased Throughput: Thousands of compounds can be screened per day. assaygenie.com

Automation Compatibility: The plate-based format is compatible with robotic liquid handling systems, which increases precision and throughput while reducing manual labor. nih.gov

The procedure typically involves incubating the sialidase enzyme with a potential inhibitor before adding the this compound substrate. The reduction in the amount of p-nitrophenol produced, as measured by a microplate reader, is directly proportional to the inhibitory activity of the compound. nih.gov The development of these automated and miniaturized platforms is accelerating the discovery of new drug candidates targeting sialidases. assaygenie.comjove.com

Table 2: Comparison of Assay Formats for Sialidase Activity

Feature Conventional Assay (Test Tube) Miniaturized Assay (Microplate)
Format Individual glass tubes. jove.com 96-well or 384-well plates. nih.govnih.gov
Throughput Low, cumbersome for large sample numbers. nih.govjove.com High, suitable for HTS. assaygenie.com
Reagent Volume Larger volumes required. nih.gov Significantly reduced volumes. plos.org
Automation Not easily automated. Readily automated with liquid handlers. nih.gov
Primary Application Basic enzymatic characterization. HTS, drug discovery, large-scale clinical sample analysis. nih.govassaygenie.com

Q & A

Q. What guidelines ensure rigorous presentation of this compound research in journal submissions?

  • Methodological Answer: Follow discipline-specific standards (e.g., Beilstein Journal guidelines):
  • Data Redundancy : Avoid duplicating figures in text.
  • Supplementary Materials : Include raw NMR spectra, HPLC chromatograms, and kinetic datasets.
  • Reproducibility : Detail synthetic protocols, including solvent grades and instrument calibration.
  • Ethics : Disclose funding sources and conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.